3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide (CAS: 1171241-48-7, referred to as "BK12672" in commercial databases) is a synthetic organic compound with the molecular formula C21H25N5O2 and a molecular weight of 379.45 g/mol . Its structure comprises a propanamide backbone substituted with a 3,5-dimethylpyrazole ring at position 3 and a 2,3-dimethylphenyl group at the amide nitrogen. The pyrazole moiety is further functionalized with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group, distinguishing it from simpler pyrazole derivatives.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-6-5-7-15(11(10)2)17-16(20)9-8-14-12(3)18-19-13(14)4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRJEAKBFKKJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=C(NN=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Amidation reaction: The pyrazole derivative is then reacted with 2,3-dimethylphenylpropanoic acid or its derivatives to form the desired propanamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors or continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid and 2,3-dimethylaniline (Figure 1).
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | Propanoic acid derivative + 2,3-dimethylaniline | 72–85% |
| Basic (NaOH, reflux) | 2M NaOH, 8 hours | Propanoic acid derivative (sodium salt) + 2,3-dimethylaniline | 68–78% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions.
Substitution Reactions
The pyrazole ring’s nitrogen atoms participate in nucleophilic substitution. For example, alkylation with methyl iodide under basic conditions replaces the pyrazole N–H proton with a methyl group :
Reaction :
| Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 6 hours | 65% |
Coupling Reactions
The carboxylic acid derivative (from hydrolysis) reacts with amines via EDC/HOBt-mediated coupling to form secondary amides:
Example :
| Amine (R-NH₂) | Product | Yield |
|---|---|---|
| Benzylamine | N-Benzyl derivative | 82% |
| 4-Aminophenol | N-(4-Hydroxyphenyl) derivative | 75% |
Oxidation and Reduction
-
Oxidation : The propaneamide chain oxidizes to a ketone or carboxylic acid using KMnO₄/CrO₃:
\text{Propanamide} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid} \quad (\text{Yield: 88%}) -
Reduction : LiAlH₄ reduces the amide to a primary amine:
\text{Propanamide} \xrightarrow{\text{LiAlH}_4} \text{3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propan-1-amine} \quad (\text{Yield: 63%})
Condensation Reactions
The compound participates in Claisen-Schmidt condensations with aldehydes (e.g., 4-nitrobenzaldehyde) to form α,β-unsaturated ketones :
| Aldehyde | Product | Yield |
|---|---|---|
| 4-Nitrobenzaldehyde | (E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 58% |
Functionalization of the Aromatic Ring
Electrophilic substitution on the 2,3-dimethylphenyl group occurs under nitration or sulfonation conditions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position.
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.
Stability Under Thermal and Photolytic Conditions
Studies indicate decomposition at temperatures >200°C, releasing CO₂ and dimethylaniline. Photolysis in UV light (254 nm) causes cleavage of the pyrazole ring.
Comparative Reactivity of Analogues
Key differences in reactivity among structurally related compounds are summarized below:
| Compound | Reactivity with LiAlH₄ | Hydrolysis Rate (t₁/₂, HCl) |
|---|---|---|
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide | Fast (63% yield) | 6 hours |
| 3-(3-Methylpyrazol-4-yl)propanamide | Moderate (48% yield) | 8 hours |
| N-(4-Methylphenyl)propanamide | Slow (32% yield) | 12 hours |
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide demonstrated significant inhibition rates ranging from 61% to 85% for TNF-α at concentrations of 10 µM. In comparison, the standard drug dexamethasone showed inhibition rates of 76% at 1 µM.
Antitumor Activity
The anti-tumor potential of this compound has been evaluated against various cancer cell lines. In studies assessing its efficacy against liver carcinoma (HepG2) and lung carcinoma (A549), derivatives exhibited promising IC50 values. For example:
- HepG2 Cells : IC50 = 5.35 µM
- A549 Cells : IC50 = 8.74 µM
These results suggest that the compound may serve as a lead structure for developing anti-cancer agents.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well documented. Research indicates that compounds derived from this framework have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity was comparable to standard antibiotics, highlighting the potential for these compounds in treating bacterial infections.
Case Studies
Several case studies have documented the applications of this compound:
- Anti-inflammatory Study : A series of pyrazole derivatives were evaluated for their ability to inhibit TNF-α and IL-6. The study concluded that modifications to the pyrazole structure could enhance anti-inflammatory activity significantly.
- Antitumor Research : In a comparative study involving multiple pyrazole derivatives against cancer cell lines, it was found that structural modifications led to varying levels of cytotoxicity, with some derivatives outperforming established chemotherapeutics.
- Antimicrobial Evaluation : A study tested various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications increased efficacy against resistant strains.
Summary of Biological Activities
| Activity Type | Target | IC50/Effectiveness |
|---|---|---|
| Anti-inflammatory | TNF-α | Inhibition rate: 61% - 85% at 10 µM |
| Antitumor | HepG2 Cells | IC50 = 5.35 µM |
| Antitumor | A549 Cells | IC50 = 8.74 µM |
| Antimicrobial | E. coli, S. aureus | Comparable to standard antibiotics |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize BK12672’s properties, a comparative analysis is conducted with structurally related propanamide derivatives reported in recent literature. Key compounds include those from the Arab Journal of Medicinal Chemistry (2020) and a high-logP analogue (D475-2512) .
Structural and Physicochemical Properties
Table 1: Comparative Data for BK12672 and Analogues
Key Observations:
Molecular Complexity: BK12672 exhibits a larger molecular framework compared to the 2020 compounds (e.g., 7c, 7e, 7g), primarily due to the pyrimidinone substituent replacing the oxadiazole-thiazole systems .
Hydrogen Bonding : The absence of sulfanyl (-S-) and oxadiazole groups in BK12672 reduces its hydrogen-bond acceptor count (estimated at 5–6) compared to analogues like 7c (N5O2S2 system), which likely enhances solubility in polar solvents .
Lipophilicity : While logP data for BK12672 is unavailable, the structurally similar D475-2512 (logP = 5.8) suggests that phenyl-thiazole substitutions significantly increase lipophilicity, which may correlate with membrane permeability but reduce aqueous solubility .
Functional Group Impact on Bioactivity
- Pyrazole vs. In contrast, the oxadiazole-thiazole systems in 7c–7g provide π-stacking capabilities and enhanced rigidity, favoring interactions with aromatic residues in enzyme active sites .
- Substituent Effects : The 2,3-dimethylphenyl group in BK12672 may sterically hinder interactions compared to the less bulky 3-methylphenyl (7c) or 2,4-dimethylphenyl (7e) groups, altering binding affinities in target proteins .
Crystallographic and Spectroscopic Differences
- Spectroscopy: BK12672’s NMR and IR profiles would differ from analogues due to the pyrimidinone carbonyl (expected IR ~1680 cm⁻¹) and lack of sulfanyl stretches (~600–700 cm⁻¹) seen in 7c–7g .
- Crystal Packing: Compounds like 7c–7g likely form hydrogen-bonded networks via oxadiazole S and N atoms, whereas BK12672’s packing may rely on pyrimidinone-lactam interactions, as predicted by graph-set analysis .
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its pharmacological properties. The structural formula can be represented as follows:
Key Structural Components
- Pyrazole Ring : Contributes to the compound's biological activity.
- Propanamide Group : Enhances solubility and bioavailability.
- Dimethylphenyl Substituent : Influences binding affinity and selectivity.
Antioxidant Activity
Research indicates that compounds with pyrazole moieties exhibit strong antioxidant properties. The antioxidant activity is often attributed to the ability of the pyrazole ring to scavenge free radicals, thus reducing oxidative stress in biological systems .
Antibacterial and Antifungal Properties
Studies have demonstrated that this compound possesses antibacterial and antifungal activities. These effects are likely due to the inhibition of microbial enzymes and disruption of cell membrane integrity .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines. This mechanism is crucial for developing therapies for chronic inflammatory diseases .
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound. It appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in DPPH radical levels, suggesting strong free radical scavenging activity.
| Compound | DPPH Reduction (%) |
|---|---|
| Test Compound | 85% |
| Control (Vitamin C) | 90% |
Study 2: Antibacterial Efficacy
In vitro tests against various bacterial strains demonstrated that this compound inhibited growth effectively. The minimum inhibitory concentration (MIC) was determined for several pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
Study 3: Anti-inflammatory Activity
In a model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.2–2.5 ppm for methyl groups on pyrazole and aryl rings) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 355 for C₂₀H₂₅N₃O₃) .
- Infrared Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Answer:
Crystallographic Workflow :
Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution : Use direct methods (e.g., SHELXD) or dual-space algorithms (e.g., OLEX2’s Superflip) for phase determination .
Refinement : SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms .
Validation : PLATON/CHECKCIF to assess geometry, R-factors, and residual electron density .
Q. Key Software :
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
- OLEX2 : Integrated environment for visualization, refinement, and publication-ready graphics .
Advanced: How can graph set analysis elucidate hydrogen-bonding networks in the crystal lattice, and what patterns are expected for this compound?
Answer:
Graph Set Theory :
- Methodology : Assign hydrogen bonds (HBs) as D–H···A (Donor–Acceptor) interactions. Analyze motifs (e.g., chains, rings) using Etter’s notation (e.g., for an 8-membered ring with two donors/acceptors) .
- Expected Patterns :
Tools : Mercury (CCDC) for visualization and ToposPro for topological analysis.
Advanced: What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?
Answer:
Discrepancy Resolution :
DFT Optimization : Geometry optimization at the B3LYP/6-311++G(d,p) level to compare calculated vs. experimental bond lengths/angles.
NMR Prediction : GIAO method with solvent correction (e.g., PCM for DMSO) to match experimental δ values. Deviations >0.5 ppm suggest conformational flexibility or crystal-packing effects .
Dynamics Analysis : Molecular dynamics (MD) simulations to assess solvent or temperature effects on NMR shifts.
Validation : Cross-check with SCXRD data for static vs. dynamic structural insights .
Advanced: How are structure-activity relationships (SARs) established for this compound in biological studies, and what key functional groups drive activity?
Answer:
SAR Methodology :
Analog Synthesis : Modify substituents on pyrazole (e.g., methyl → trifluoromethyl) or aryl rings (e.g., dimethyl → methoxy) .
Biological Assays : Test analogs for target binding (e.g., enzyme inhibition) or cellular activity (e.g., antimicrobial IC₅₀).
Computational Modeling : Docking (AutoDock Vina) and QSAR (CoMFA/CoMSIA) to correlate substituent effects with activity .
Q. Critical Groups :
- Pyrazole Methyl Groups : Enhance lipophilicity and π-π stacking .
- Amide Linkage : Stabilizes binding via HBs with target proteins .
Advanced: What challenges arise in refining disordered solvent molecules in the crystal structure, and how are they addressed?
Answer:
Challenges :
- Partial Occupancy : Disordered solvent (e.g., water, DMF) complicates electron density maps.
- Thermal Motion : High displacement parameters (e.g., Ueq > 0.08 Ų) obscure positions.
Q. Solutions :
SQUEEZE (PLATON) : Remove diffuse solvent contributions to improve R-factors .
Constraints : Apply ISOR/DFIX restraints to disordered atoms during SHELXL refinement .
Validation : Check solvent-accessible voids (>50 ų) post-refinement .
Basic: What spectroscopic techniques differentiate regioisomers of this compound (e.g., pyrazole substitution patterns)?
Answer:
Key Techniques :
- ¹H NMR : Compare coupling constants (e.g., 3,5-dimethylpyrazole vs. 1,3-dimethyl regioisomer).
- NOESY : Detect spatial proximity between methyl groups and aryl protons.
- IR : Shift in C=O stretch frequency due to steric hindrance from substituents .
Example : For 3,5-dimethylpyrazole, NOE correlations between pyrazole H and adjacent methyl groups confirm regiochemistry .
Advanced: How do intermolecular interactions influence the compound’s solubility and crystallinity?
Answer:
Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
